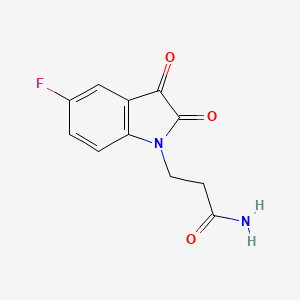

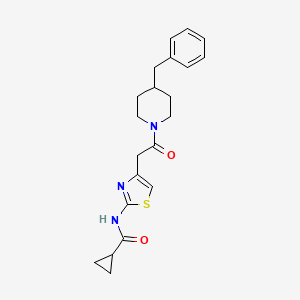

![molecular formula C23H19N5O3S B3009003 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 2034526-55-9](/img/structure/B3009003.png)

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide" is a complex molecule that appears to be related to the class of indole-3-acetamides and thiazolidin-5-yl acetamides. These classes of compounds have been studied for their potential pharmacological activities, including antihyperglycemic and antioxidant properties. Indole-3-acetamides have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme, which is a target for antidiabetic therapy, and for their antioxidant potential as measured by DPPH and ABTS assays . Similarly, thiazolidin-5-yl acetamides have been synthesized and assessed for their antioxidant and anti-inflammatory activities .

Synthesis Analysis

The synthesis of indole-3-acetamides involves the coupling of indole-3-acetic acid with various substituted anilines using 1,1-carbonyldiimidazole as a coupling reagent . This method could potentially be adapted for the synthesis of the compound , given the presence of the indole moiety within its structure. The synthesis of thiazolidin-5-yl acetamides, on the other hand, is not detailed in the provided data, but it is likely that similar coupling reactions could be employed to introduce the thiazolyl and ethoxybenzothiazolyl groups into the molecule .

Molecular Structure Analysis

The molecular structure of indole-3-acetamides has been elucidated using various spectroscopic techniques, including electron ionization-mass spectroscopy (EI-MS), 1H-, 13C NMR, and high-resolution EI-MS (HREI-MS) . These techniques would be essential in confirming the structure of the compound , ensuring that the desired molecule has been synthesized correctly. The presence of multiple heterocyclic rings and functional groups in the compound suggests a complex structure that would require careful analysis to fully characterize.

Chemical Reactions Analysis

The chemical reactivity of indole-3-acetamides and thiazolidin-5-yl acetamides has not been explicitly detailed in the provided data. However, the functional groups present in these molecules, such as the acetamide group, may undergo typical organic reactions such as hydrolysis, nucleophilic substitution, or condensation. The indole moiety is also known for its reactivity in electrophilic substitution reactions . Understanding the chemical reactivity of the compound is crucial for predicting its behavior in biological systems and for designing further derivatives with enhanced pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" would likely include its solubility in various solvents, melting point, and stability under different conditions. These properties are important for its formulation and delivery as a potential therapeutic agent. The indole-3-acetamides have shown good to moderate inhibition against the α-amylase enzyme, with IC50 values indicating their potency . The antioxidant potential of these compounds has also been quantified using IC50 values in DPPH and ABTS assays . Similarly, the thiazolidin-5-yl acetamides have been evaluated for their antioxidant and anti-inflammatory activities, with certain derivatives showing promising results . These properties suggest that the compound may also possess similar biological activities, which would need to be confirmed through experimental studies.

Applications De Recherche Scientifique

Anticancer Activity

- Cytotoxic Effects on Cancer Cell Lines : This compound has been investigated for its potential anticancer activity. Sever et al. (2020) synthesized derivatives of this compound and found significant anticancer activity against various human cancer cell lines, including HCT116, A549, and A375. The compound exhibited notable cytotoxicity with low IC50 values, suggesting its potential as a promising EGFR inhibitor for clinical investigations (Sever et al., 2020).

Antibacterial Properties

- Broad Spectrum Antibacterial Activity : Research by Bhoi et al. (2015) showed that derivatives of this compound possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application as a novel antibacterial agent (Bhoi et al., 2015).

Antimicrobial and Antioxidant Agents

- Antimicrobial and Antioxidant Effects : Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, showing potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity. This indicates the dual role of these compounds in both antimicrobial and antioxidant applications (Naraboli & Biradar, 2017).

Photophysical Properties

- Insight into Photophysical Properties : Balijapalli et al. (2017) provided an understanding of the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals. This research offers valuable insights for future applications in materials science, especially in the design of photonic and electronic materials (Balijapalli et al., 2017).

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S/c1-2-31-16-7-8-17-19(13-16)32-23(24-17)25-21(29)14-28-22(30)10-9-20(26-28)27-12-11-15-5-3-4-6-18(15)27/h3-13H,2,14H2,1H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJXOIBAUUENEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)

![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)

![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)